molecular formula C16H28BNO2 B591908 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine CAS No. 1356111-39-1

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine

Cat. No.: B591908
CAS No.: 1356111-39-1
M. Wt: 277.215
InChI Key: WHPQAACYAYSKKW-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine is a sophisticated boronic ester pinacol ester building block primarily employed in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds. This compound integrates a reactive boronate group with a cyclohexenyl scaffold bearing a pyrrolidine substituent, making it a valuable intermediate in medicinal chemistry for the synthesis of complex, three-dimensional molecular architectures. The presence of the pyrrolidine group, a common feature in pharmacologically active molecules, can impart significant biological properties to the final compound, such as target binding affinity and metabolic stability. Researchers utilize this reagent to incorporate the substituted cyclohexene fragment into larger molecules, a strategy frequently used in the exploration and optimization of lead compounds for various therapeutic areas. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) protecting group enhances the compound's stability towards purification and storage while maintaining its reactivity under standard Suzuki coupling conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-5-6-12-18/h7,14H,5-6,8-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPQAACYAYSKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744474
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]pyrrolidine
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Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356111-39-1
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356111-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enamine-Mediated Cyclohexene Formation

The Stork enamine reaction is a cornerstone for synthesizing cyclohexene derivatives. For this compound, cyclohexanone serves as the starting material. Reacting cyclohexanone with pyrrolidine in toluene under reflux forms the corresponding enamine . This intermediate undergoes electrophilic trapping to introduce functional groups.

Key Steps :

  • Enamine Formation :
    Cyclohexanone and pyrrolidine (1.1 equiv) are refluxed in toluene (300 mL per mole of ketone) for 5–48 hours, depending on ring size . Excess pyrrolidine is removed under reduced pressure, yielding a reactive enamine.

  • Electrophilic Boronation :
    The enamine is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of a transition-metal catalyst (e.g., Pd or Rh). However, direct boronation of enamines is challenging due to competing side reactions. Alternative approaches, such as lithiation-trapping (discussed below), are more effective .

Lithiation-Trapping for Boronate Installation

A robust method adapted from α-borylated pyrrolidine synthesis involves direct lithiation of a pre-formed cyclohexene-pyrrolidine intermediate .

Procedure :

  • Synthesis of 1-Pyrrolidinocyclohexene :
    Cyclohexanone and pyrrolidine form an enamine, which is dehydrated using acidic conditions (e.g., p-toluenesulfonic acid) to yield 1-pyrrolidinocyclohexene .

  • Directed Lithiation :
    The cyclohexene derivative is treated with lithium diisopropylamide (LDA) at –78°C in anhydrous tetrahydrofuran (THF). Lithiation occurs at the C4 position of the cyclohexene ring, adjacent to the pyrrolidine group .

  • Trapping with Boronate Electrophile :
    The lithiated intermediate is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , installing the boronate ester. The reaction proceeds via nucleophilic attack on the electrophilic boron center .

Optimization Notes :

  • Temperature Control : Maintaining sub-zero temperatures prevents premature decomposition of the lithio species.

  • Solvent Choice : THF ensures optimal solubility and reactivity of intermediates.

Miyaura Borylation of Halogenated Intermediates

For substrates with pre-existing halogens, palladium-catalyzed borylation offers a complementary route.

Steps :

  • Synthesis of 4-Bromo-1-pyrrolidinocyclohexene :
    Bromination of 1-pyrrolidinocyclohexene using N-bromosuccinimide (NBS) under radical conditions introduces a bromine atom at the C4 position.

  • Miyaura Borylation :
    The brominated intermediate reacts with B₂pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate in dimethylformamide (DMF) at 80°C. This replaces the bromine with a boronate group .

Challenges :

  • Regioselectivity : Competing β-hydride elimination can reduce yields.

  • Catalyst Loading : High Pd concentrations (5–10 mol%) are often required for complete conversion.

Hydroboration of Conjugated Dienes

While less common, hydroboration of dienes provides stereocontrolled access to boronated cyclohexenes.

Method :

  • Diene Preparation :
    A conjugated diene (e.g., 1,3-cyclohexadiene) is functionalized with pyrrolidine via nucleophilic addition.

  • Anti-Markovnikov Hydroboration :
    Treatment with H-B(pin) in the presence of a rhodium catalyst (e.g., Rh(PPh₃)₃Cl) adds boron to the less substituted carbon. Subsequent oxidation stabilizes the boronate ester.

Limitations :

  • Substrate Availability : Functionalized dienes are synthetically demanding.

  • Stereochemical Control : Competing pathways may reduce enantiomeric excess.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Enamine Lithiation 60–75No chromatography needed; gram-scale feasibleRequires cryogenic conditions
Miyaura Borylation 40–55Compatible with halogenated substratesHigh catalyst loading; side reactions
Hydroboration 30–45StereoselectiveLimited substrate scope; complex synthesis

Reaction Conditions and Workup

  • Purification : Crude products are typically purified via flash chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure .

  • Characterization : ¹H NMR confirms boronate integration (δ 1.2–1.3 ppm for pinacol methyl groups), while HRMS validates molecular weight .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include alcohols, ketones, and various substituted derivatives of the original compound .

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The cyclohexene and pyrrolidine rings provide structural stability and facilitate interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of structurally analogous boronate esters reveals key differences in reactivity, stability, and applications:

Compound Name Molecular Formula Key Structural Features Reactivity in Suzuki Coupling Melting Point (°C) Solubility Profile Reference CAS/Evidence
Target Compound : 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine C₁₆H₂₄BNO₂ Cyclohexene ring, pyrrolidine substituent Moderate (steric hindrance) 109–110 Soluble in THF, DCM, DMF 852227-90-8
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine C₁₆H₂₄BNO₂ Phenyl ring instead of cyclohexene High (aromatic conjugation) 109–110 Soluble in ethers, toluene 852227-90-8
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine C₁₈H₂₈BNO₂ Benzyl linker between phenyl and pyrrolidine Moderate (increased flexibility) N/A High in chlorinated solvents 859833-22-0
Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate C₁₇H₂₇BO₄ Ester group replacing pyrrolidine Low (electron-withdrawing) N/A Soluble in acetone, DMSO 1166829-70-4
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine C₁₇H₂₇BN₂O₂ Pyridine ring fused with cyclopropyl High (heteroaromatic) N/A Moderate in methanol 2304631-68-1

Key Findings

Reactivity :

  • The phenyl-substituted analog (CAS 852227-90-8) exhibits higher reactivity in Suzuki couplings due to aromatic conjugation enhancing boron’s electrophilicity .
  • The target compound’s cyclohexene ring introduces steric hindrance, reducing reaction rates compared to aromatic analogs but improving selectivity in sterically demanding couplings .
  • Ester-substituted derivatives (e.g., ethyl acetate analog) show lower reactivity due to electron-withdrawing effects .

Stability :

  • The benzyl-linked pyrrolidine (CAS 859833-22-0) demonstrates enhanced hydrolytic stability compared to the target compound, attributed to reduced ring strain .
  • Heteroaromatic analogs (e.g., pyridine-fused compound) exhibit superior thermal stability due to aromatic stabilization .

Applications :

  • The target compound is favored in medicinal chemistry for synthesizing cyclohexene-containing drug candidates, leveraging its conformational flexibility .
  • Phenyl-substituted variants dominate materials science applications (e.g., polymer synthesis) due to their robust coupling efficiency .

Contradictions in Evidence

  • CAS Number Variability : The target compound is inconsistently labeled across sources (e.g., CAS 852227-90-8 in vs. 1356111-39-1 in ). This may arise from structural isomerism or database errors .
  • Similarity Scores : and list differing similarity scores (0.65–0.73) for analogs, likely reflecting variations in comparison algorithms or substituent prioritization .

Research Implications

The target compound’s unique cyclohexene-pyrrolidine scaffold offers a balance of reactivity and solubility, making it valuable for synthesizing complex molecules in drug discovery. However, its steric limitations necessitate optimization in catalytic systems. Future studies should explore hybrid analogs (e.g., combining cyclohexene with pyridine) to enhance both stability and reactivity .

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by its dioxaborolane moiety and pyrrolidine ring. Its molecular formula is C18H30BNO4C_{18}H_{30}BNO_4, with a molecular weight of 330.25 g/mol. The presence of the boron-containing dioxaborolane structure is significant as it can influence the reactivity and biological interactions of the compound.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential activities:

Anticancer Activity

Studies have suggested that compounds containing dioxaborolane groups exhibit anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance:

  • In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Case Study : A study on related dioxaborolane derivatives showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from 10 to 50 µM) .

Antimicrobial Properties

The compound may also exhibit antimicrobial activity. Preliminary investigations have shown:

  • Antibacterial Activity : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria. For example, derivatives showed inhibition zones in disk diffusion assays against Staphylococcus aureus and Escherichia coli.
  • Case Study : A related compound demonstrated an IC50 of 2.6 µM against Methicillin-resistant Staphylococcus aureus (MRSA) .

The biological effects of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Key Enzymes : The dioxaborolane group can interact with enzymes involved in cellular signaling pathways, potentially inhibiting their activity and altering cellular responses.

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (µM)Reference
Dioxaborolane Derivative AAnticancer (e.g., breast cancer)20
Dioxaborolane Derivative BAntibacterial (MRSA)2.6
Dioxaborolane Derivative CAntifungal (Candida albicans)3.5

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • In vivo studies to assess the pharmacokinetics and toxicity profiles.
  • Structure-activity relationship (SAR) studies to optimize its efficacy against specific targets.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety. Key steps include:

  • Borylation of Cyclohexene Precursors : Use palladium catalysts (e.g., PdCl₂(dppf)) with pinacolborane under inert conditions .
  • Cyclization with Pyrrolidine : Optimize reaction time (12–24 hrs) and temperature (80–100°C) to minimize side products.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor by TLC and confirm via NMR .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 11B^{11}B NMR to verify the cyclohexene ring geometry, pyrrolidine substitution, and boronate ester integrity. For example, the 11B^{11}B NMR peak should appear at ~30 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₅BNO₂: 274.18) .
  • Elemental Analysis : Validate boron content via ICP-MS or combustion analysis .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent boronate ester hydrolysis.
  • Spill Management : Neutralize with sand or vermiculite, then dispose as hazardous waste (UN 3077) .

Q. How stable is this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C; avoid prolonged heating.
  • Solvent Compatibility : Stable in anhydrous THF, DCM, or DMF for ≤48 hrs. Avoid protic solvents (e.g., MeOH, H₂O) to prevent boronate cleavage .
  • Light Sensitivity : Store in dark to prevent cyclohexene isomerization.

Advanced Research Questions

Q. How to design cross-coupling experiments using this compound as a boronate donor?

Methodological Answer:

  • Catalyst Selection : Test Pd(OAc)₂ with SPhos or XPhos ligands for aryl/heteroaryl coupling partners.
  • Solvent Optimization : Use toluene/EtOH (3:1) with K₂CO₃ as base for Suzuki reactions. Monitor conversion via 1H^1H NMR .
  • Kinetic Studies : Perform time-resolved GC-MS to identify intermediates and optimize reaction rates .

Q. How to resolve contradictions in reaction yields when using this compound in multi-step syntheses?

Methodological Answer:

  • Troubleshooting Low Yields :
    • Check for boronate hydrolysis via 11B^{11}B NMR.
    • Vary equivalents (1.2–2.0 eq) to account for steric hindrance from the cyclohexene-pyrrolidine scaffold .
  • Side Product Analysis : Use LC-MS to detect dimerization or cyclohexene ring-opening byproducts.

Q. What advanced techniques are recommended for studying stereochemical outcomes in derivatives?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using Chiralpak IA or IB columns with hexane/isopropanol eluents.
  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., TADDOL) to resolve absolute configuration .
  • DFT Calculations : Model transition states to predict stereoselectivity in coupling reactions .

Q. How to evaluate the compound’s reactivity in photoredox or electrochemical applications?

Methodological Answer:

  • Cyclic Voltammetry : Measure oxidation potentials (E₁/₂) in acetonitrile with 0.1 M TBAPF₆.
  • Photoredox Screening : Pair with Ir(ppy)₃ or Ru(bpy)₃²⁺ under blue LED light to assess radical borylation pathways .

Q. What strategies mitigate boron leaching in catalytic cycles?

Methodological Answer:

  • Additives : Introduce 4Å molecular sieves to sequester water.
  • Ligand Design : Use electron-rich ligands (e.g., DavePhos) to stabilize Pd centers and reduce boron dissociation .

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